molecular formula C7H13NO B1314373 1-(Oxiran-2-ylmethyl)pyrrolidine CAS No. 4122-80-9

1-(Oxiran-2-ylmethyl)pyrrolidine

Cat. No.: B1314373
CAS No.: 4122-80-9
M. Wt: 127.18 g/mol
InChI Key: WRGDZAIBNCGSKR-UHFFFAOYSA-N
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Scientific Research Applications

1-(Oxiran-2-ylmethyl)pyrrolidine has several applications in scientific research:

Safety and Hazards

“1-(Oxiran-2-ylmethyl)pyrrolidine” is classified as a dangerous substance. It is highly flammable and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled .

Future Directions

The pyrrolidine ring, a key feature of “1-(Oxiran-2-ylmethyl)pyrrolidine”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The future directions in the research of this compound may involve exploring its potential applications in drug discovery and development .

Preparation Methods

The synthesis of 1-(Oxiran-2-ylmethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with epichlorohydrin under basic conditions . The reaction typically proceeds as follows:

  • Pyrrolidine is dissolved in a suitable solvent, such as dichloromethane.
  • Epichlorohydrin is added dropwise to the solution while maintaining the temperature at around 0°C.
  • The reaction mixture is stirred for several hours at room temperature.
  • The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

1-(Oxiran-2-ylmethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

  • Hydrogen peroxide for oxidation.
  • Lithium aluminum hydride for reduction.
  • Amines or thiols for nucleophilic substitution.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-ylmethyl)pyrrolidine is primarily related to its ability to interact with biological molecules through its oxirane ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the structure and function of these molecules, leading to various biological effects .

Comparison with Similar Compounds

1-(Oxiran-2-ylmethyl)pyrrolidine can be compared to other similar compounds, such as:

    1-(Oxiran-2-ylmethyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(Oxiran-2-ylmethyl)pyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.

    1-(Oxiran-2-ylmethyl)azetidine: Features an azetidine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties. The pyrrolidine ring provides a different steric and electronic environment compared to other similar compounds, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-4-8(3-1)5-7-6-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGDZAIBNCGSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536437
Record name 1-[(Oxiran-2-yl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4122-80-9
Record name 1-(2-Oxiranylmethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4122-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Oxiran-2-yl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(oxiran-2-yl)methyl]pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

By using pyrrolidine (3 ml) and (±)-epichlorohydrin (2.9 ml) as starting materials, the title compound (2.10 g) was obtained in the same manner as that of Reference Example 33.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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